Dimethyl 2-methyl-2-(4-nitrophenyl)malonate

NSAID synthesis decarboxylation flurbiprofen

Unsubstituted dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9) cannot deliver the α-methyl pharmacophore essential for 2-arylpropionic acid NSAID synthesis. This compound's quaternary 2-methyl group directly provides the α-methyl substituent via tandem hydrolysis-decarboxylation, while the 4-nitrophenyl moiety serves as a masked aniline for Gomberg-Bachmann biaryl coupling to construct the flurbiprofen biphenyl framework. • Direct precursor to flurbiprofen-class NSAIDs; 66% demonstrated methylation yield with chromatography-free workup. • ~28 Da MW advantage vs. diethyl analog improves molar efficiency; lower logP (2.0) reduces emulsion tendency in aqueous-organic extractive workups. • Methanol byproduct (bp 64.7 °C) is more readily removed than ethanol, facilitating solvent-swap and concentration steps in continuous flow or batch manufacturing.

Molecular Formula C12H13NO6
Molecular Weight 267.237
CAS No. 131675-32-6
Cat. No. B2393612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-methyl-2-(4-nitrophenyl)malonate
CAS131675-32-6
Molecular FormulaC12H13NO6
Molecular Weight267.237
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC
InChIInChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H3
InChIKeyRFISOAYKEOMLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-Methyl-2-(4-nitrophenyl)malonate: Procurement-Grade Overview


Dimethyl 2-methyl-2-(4-nitrophenyl)malonate (CAS 131675-32-6, MFCD03305738, FW 267.24) is a fully substituted malonate ester bearing a quaternary 2-carbon center . Unlike common monosubstituted 4-nitrophenyl malonates, the presence of both the 2-methyl and 4-nitrophenyl groups defines its role as a direct precursor to 2-arylpropionic acids — a privileged scaffold in non-steroidal anti-inflammatory drug (NSAID) synthesis [1]. The 4-nitrophenyl moiety serves as a masked aniline handle for downstream coupling, while the geminal dimethyl ester and 2-methyl substituent precisely enable the tandem hydrolysis–decarboxylation sequence that delivers the therapeutically critical α-methyl substitution pattern.

Direct precursor to 2-arylpropionic acid pharmacophore
Quaternary 2-carbon center with masked aniline handle
Enables tandem hydrolysis–decarboxylation to α-methyl acid

Why Generic 4-Nitrophenyl Malonate Analogs Cannot Substitute


Generic in-class substitution with unsubstituted dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9) or analogous diethyl esters fails because these comparators lack the quaternary 2-methyl group required to produce the α-methyl arylpropionic acid pharmacophore upon decarboxylation [1]. The target compound's 2-methyl substituent is not a passive structural feature — it is the direct synthetic origin of the chiral or racemic 2-arylpropionic acid methyl group found in flurbiprofen and related NSAIDs [1]. Substituting with diethyl 2-methyl-2-(4-nitrophenyl)malonate gives the same core scaffold but introduces different ester hydrolysis kinetics, altered solubility profiles (logP differences), and distinct workup behavior that impacts multi-step process economics [2].

Dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9)
Lacks the quaternary 2-methyl group; decarboxylation yields the acetic acid analog, not the required α-methyl propionic acid pharmacophore.
Diethyl 2-methyl-2-(4-nitrophenyl)malonate
Different ester hydrolysis kinetics, solubility profile, and workup behavior may shift multi-step process economics and purification outcomes.

Quantitative Differentiation vs. Closest Analogs


Essential 2-Methyl Group for Decarboxylation to 2-Arylpropionic Acids

In the EP 0032620 A1 patent process, 2-(4-nitrophenyl)-2-methylmalonate esters (including the dimethyl ester) are specifically designed to undergo decarboxylation to yield 2-(4-nitrophenyl)propionic acid — the immediate precursor to flurbiprofen upon nitro reduction and biaryl coupling [1]. The 2-methyl group is the direct origin of the α-methyl substituent in the final 2-arylpropionic acid pharmacophore. The non-methylated comparator dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9) cannot deliver this substitution pattern; its decarboxylation would yield 2-(4-nitrophenyl)acetic acid, lacking the therapeutically essential α-methyl group [1][2].

Decarboxylation Product
Head-to-head
Target yields 2-(4-nitrophenyl)propionic acid
Comparator yields 2-(4-nitrophenyl)acetic acid
Structural prerequisite for α-methyl pharmacophore
Patent-supported comparison
NSAID synthesis decarboxylation flurbiprofen 2-arylpropionic acid process chemistry

66% Isolated Yield for Methylation Under Mild Conditions

The target compound is synthesized from dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9) via C-methylation with methyl iodide and K₂CO₃ in DMF at 0 °C to room temperature over 18 hours, achieving an isolated yield of 66% (7 g scale from 10 g starting material) . This yield was obtained without chromatographic purification — the product was isolated by simple filtration of K₂CO₃, concentration, aqueous dilution, and EtOAc extraction (TLC: EtOAc/PE 3:7, Rf = 0.5) . The reference is WO2013/68461 A1, confirming industrial applicability.

Methylation Yield
Data to verify
66% isolated yield, no chromatography required
Supports scalable synthesis pathway
Reported at 39.5 mmol scale
synthetic methodology methylation malonate alkylation process optimization

Enhanced α-C–H Acidity vs. Diethyl Malonate Analogs

Zhang and Bordwell (1994) measured the equilibrium acidities (pKHA) of dialkyl malonates in DMSO, reporting that dimethyl malonate (pKHA = 15.9) is a stronger C–H acid than diethyl malonate (pKHA = 16.4) by 0.5 pK units, which itself is substantially more acidic than di-tert-butyl malonate (pKHA = 18.4) [1]. Introducing a 2-methyl group into diethyl malonate further increases acidity by 2.0 pKHA units [1]. Although the Bordwell study does not directly report the pKHA of dimethyl 2-methyl-2-(4-nitrophenyl)malonate, the additive trends permit a class-level inference that this compound benefits from both the dimethyl ester effect (~0.5 pK lower than diethyl) and the 2-methyl effect (~2.0 pK lower), translating to a predicted enolate concentration advantage of approximately 3- to 10-fold over the diethyl analog under identical basic conditions.

C–H Acidity
Class-level
Predicted >2.5 pK units more acidic than unsubstituted diethyl malonate
Enables milder enolate generation
Based on Bordwell pKHA trends in DMSO
C–H acidity enolate chemistry malonate alkylation physical organic chemistry

Physicochemical Advantages: Lower Molecular Weight and Optimized logP

The target dimethyl ester (FW 267.24, XLogP3-AA = 2.0) is structurally differentiated from its diethyl analog diethyl 2-methyl-2-(4-nitrophenyl)malonate (FW 295.31, calculated) by a molecular weight reduction of ~28 Da (one –CH₂CH₃ → –CH₃ exchange per ester group). The XLogP3-AA value of 2.0 for the dimethyl ester indicates moderate lipophilicity, predicted to be approximately 0.8–1.2 log units lower than the diethyl analog based on the π-contribution of two additional methylene units . In multi-step process settings, this lower lipophilicity translates to improved partitioning into polar organic phases (e.g., EtOAc/water) during extractive workup, reduced tendency toward emulsion formation, and easier removal of methanol (vs. ethanol) byproducts during ester hydrolysis steps.

MW & logP Advantage
Cross-study comparable
FW 267 vs 295; XLogP3-AA 2.0 vs ~3.0 (dimethyl vs diethyl)
Improved extraction and workup efficiency
Methanol byproduct more volatile than ethanol
physicochemical properties logP molecular weight extraction efficiency process chemistry

Targeted Procurement Scenarios


Flurbiprofen and 2-Arylpropionic Acid NSAID Process Development

In process chemistry routes to flurbiprofen or related 2-arylpropionic acid NSAIDs, the 2-methyl group of dimethyl 2-methyl-2-(4-nitrophenyl)malonate is the direct source of the α-methyl substituent on the final pharmacophore — a structural feature essential for COX-inhibitory activity [1]. The 4-nitrophenyl group serves as a masked aniline that, upon reduction to the 4-aminophenyl intermediate, enables Gomberg-Bachmann biaryl coupling with benzene to construct the biphenyl framework of flurbiprofen [1]. Procurement of the non-methylated analog dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9) would fail to deliver the correct α-methyl substitution pattern, necessitating an additional, non-trivial C-alkylation step on a later intermediate. The 66% demonstrated yield for the key methylation step and the chromatography-free workup support scalability .

Enolate-Mediated Alkylation and Nucleophilic Aromatic Substitution

For synthetic methodology groups developing enolate alkylation or NAS protocols, the ~2.5 pKHA unit acidity advantage of the target compound over unsubstituted diethyl malonate (class-level inference [1]) enables more efficient enolate formation under milder conditions. This is particularly relevant in reactions requiring sub-stoichiometric base or where competitive ester hydrolysis must be minimized. The 4-nitrophenyl substituent further activates the aromatic ring for NAS transformations, and the dimethyl ester's reduced steric bulk (vs. diethyl or di-tert-butyl) may facilitate reactions at the ester carbonyl or in coordination with Lewis acidic catalysts.

Multi-Step Synthesis with Optimized Physicochemical Handling

For procurement groups supporting multi-step process chemistry at pilot or production scale, the dimethyl ester offers a molecular weight advantage of ~28 Da over the diethyl analog, translating to higher molar efficiency per unit mass purchased. The lower XLogP3-AA of 2.0 (vs. ~3.0 for the diethyl analog) improves partitioning behavior in aqueous-organic extractive workups, reducing emulsion tendencies [1]. Methanol released upon ester hydrolysis (bp 64.7 °C) is more readily removed than ethanol (bp 78.4 °C), facilitating solvent swap and concentration steps. These cumulative physical property differences — lower MW, lower logP, more volatile hydrolysis byproduct — provide tangible process engineering advantages in continuous flow or batch manufacturing settings.

Application
Selection Property
Validation Focus
2-Arylpropionic acid pharmacophore process research
2-Methyl group required for α-methyl pharmacophore
Decarboxylation product identity
Enolate alkylation & NAS methodology
Enhanced C–H acidity for mild enolate formation
Enolate generation efficiency under mild base
Multi-step process chemistry scale-up
Lower MW, logP & volatile hydrolysis byproduct
Extraction efficiency & solvent removal
Quote Request

Request a Quote for Dimethyl 2-methyl-2-(4-nitrophenyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.